molecular formula C7H5F3INO B568903 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 503184-34-7

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No. B568903
M. Wt: 303.023
InChI Key: OALNBVZKAAUOCT-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives is crucial in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a methoxy group, and an iodine atom attached to it . The presence of these groups gives the compound its unique physical and chemical properties .

Scientific Research Applications

Synthesis of Complex Pyridines

This compound has been pivotal in the synthesis of pyridines substituted with five different elements, showcasing its role in the development of complex organic molecules. The regioselective installation of functional groups on the pyridine nucleus has been demonstrated, highlighting novel methodologies for dehalocyanation of iodopyridines and microwave-assisted hydrolysis processes. These methodologies contribute significantly to the advancement of synthetic organic chemistry, enabling the creation of structurally diverse and functionally rich pyridines for potential applications in medicinal chemistry and materials science (Kieseritzky & Lindström, 2010).

Development of Trifluoromethyl-substituted Pyridines

Further research has expanded on the utility of iodopyridines in the synthesis of trifluoromethyl-substituted pyridines. This work has shown that 2-iodopyridines can be efficiently transformed into 2-(trifluoromethyl)pyridines by the displacement of iodide, facilitated by (trifluormethyl)copper generated in situ. This approach underscores the importance of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine in facilitating the introduction of trifluoromethyl groups into pyridines, a modification that can significantly alter the chemical and physical properties of the resulting compounds for broader applications (Cottet & Schlosser, 2002).

Interaction with Molecular Iodine

The compound's behavior towards molecular iodine has been studied, revealing the formation of a complex with potential antithyroid activity. This interaction was investigated through UV-spectroscopy, leading to the discovery of a novel salt with unique structural characteristics. Such studies are crucial for understanding the reactivity of this pyridine derivative and its potential biological applications, further contributing to the field of drug development and pharmaceutical chemistry (Chernov'yants et al., 2011).

Future Directions

The future directions of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives are promising. It’s expected that many novel applications of TFMP will be discovered in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

3-iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALNBVZKAAUOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698956
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

CAS RN

503184-34-7
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-methoxy-2-(trifluoromethyl)pyridin-3-amine (1 g) was dissolved in H2SO4 (3 ml) and a dropwise addition of sodium nitrite (718 mg) in H2O (3 ml) was made to reaction mixture at 0° C. After 2 hour of stirring at 0° C., it was raised to room temperature. Potassium iodide (1.73 g) in H2O (3 ml) was added to the reaction mixture in a drop-wise fashion. It was heated to 60° C. for 3 hour. It was extracted with ethyl acetate, washed with sodium thiosulfate solution (Sat.), dried (MgSO4), filtered and concentrated. The flash column chromatography (SiO2, 1˜5% EtOAc in heptane) gave the title compounds (3.47 g, 67%). 1H NMR (CDCl3) δ 3.97, 6.68; 8.08; 19F NMR (CDCl3) δ 66.16; IR (liq.) 2478 (w), 2364 (w), 2230 (w), 2173 (w), 2026 (w), 1585 (s), 1471 (s), 1422 (s), 1396 (s), 1338 (s), 1280 (s), 1238 (s), 1200 (s), 1180, 1140 (s) cm−1 Anal. Calcd for C7H5F3INO: C, 27.75; H, 1.66; N, 4.62; F, 18.81. Found: C, 27.93; H, 1.80; N, 4.62.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
67%

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